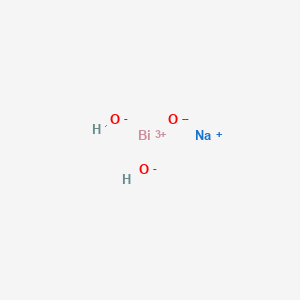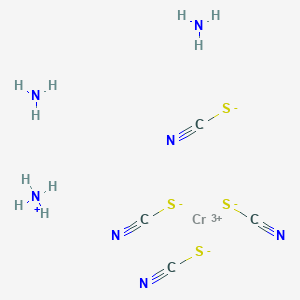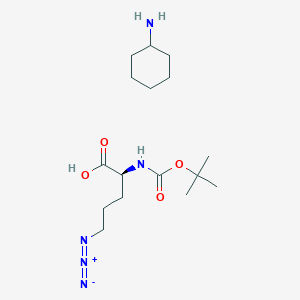
1-Benzyl-1,4-dihydro-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,4-dihydro-4-iodopyridine is an organic compound with the molecular formula C12H12IN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the benzyl group and the iodine atom in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-dihydro-4-iodopyridine can be synthesized through several synthetic routes. One common method involves the iodination of 1-benzyl-1,4-dihydropyridine. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the 4-position of the pyridine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,4-dihydro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form 1-benzyl-4-iodopyridine and reduction to form 1-benzyl-1,4-dihydropyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 1-benzyl-1,4-dihydro-4-azidopyridine or 1-benzyl-1,4-dihydro-4-cyanopyridine can be formed.
Oxidation Products: 1-Benzyl-4-iodopyridine.
Reduction Products: 1-Benzyl-1,4-dihydropyridine.
Scientific Research Applications
1-Benzyl-1,4-dihydro-4-iodopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active pyridine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,4-dihydro-4-iodopyridine involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
1-Benzyl-1,4-dihydropyridine: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodopyridine: Lacks the benzyl group, resulting in different chemical and biological properties.
1-Benzyl-4-iodopyridine: An oxidized form of 1-Benzyl-1,4-dihydro-4-iodopyridine.
Uniqueness: this compound is unique due to the presence of both the benzyl group and the iodine atom. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-benzyl-4-iodo-4H-pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-9,12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXNJFXUFNNDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B8046804.png)





![4-Benzyl-3-[3-(4-tert-butoxyphenyl)butyryl]oxazolidin-2-one](/img/structure/B8046841.png)



![2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid](/img/structure/B8046884.png)
